Butamisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54400-59-8 |

|---|---|

Molecular Formula |

C15H19N3OS |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide |

InChI |

InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1 |

InChI Key |

YWDWYOALXURQPZ-CYBMUJFWSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |

Isomeric SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2 |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |

Synonyms |

utamisole butamisole hydrochloride butamisole hydrochloride, (+-)-isomer butamisole hydrochloride, (-)-isomer butamisole, (+-)-isomer Styquin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butamisole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is a synthetic anthelmintic belonging to the imidazothiazole class of compounds.[1] It is primarily utilized in veterinary medicine for the treatment of parasitic nematode infections in canines, specifically targeting whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, alongside relevant experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the levorotatory isomer being the more biologically active form. The chemical structure and key identifiers of this compound and its hydrochloride salt are detailed below.

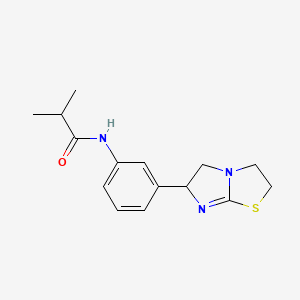

Chemical Structure of this compound:

| Identifier | Value |

| IUPAC Name | 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][2][3]thiazol-6-yl)phenyl]propanamide[4] |

| CAS Number | 54400-59-8[5] |

| Molecular Formula | C₁₅H₁₉N₃OS[1] |

| SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2[4] |

| InChI | InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)[4] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its hydrochloride salt are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 289.40 g/mol | [1] |

| Appearance | Solid powder (for hydrochloride salt) | [2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Weight | 325.86 g/mol | [2] |

| Molecular Formula | C₁₅H₂₀ClN₃OS | [2] |

| Appearance | Solid powder | [2] |

Pharmacological Properties

This compound's anthelmintic activity stems from its interaction with the neuromuscular system of parasitic nematodes.

Table 3: Pharmacological Profile of this compound

| Property | Description | Reference |

| Therapeutic Class | Anthelmintic | [1] |

| Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist | [1] |

| Primary Indications | Treatment of Trichuris vulpis (whipworm) and Ancylostoma caninum (hookworm) infections in dogs. | [1] |

| Pharmacological Effect | Acts as a nicotinic acetylcholine receptor agonist, causing sustained muscle contraction in the parasite, leading to a depolarizing neuromuscular blockade and subsequent paralysis. | [1] |

Mechanism of Action: Signaling Pathway

This compound exerts its anthelmintic effect by targeting the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. As an agonist, it mimics the action of acetylcholine, the natural neurotransmitter. This binding opens the non-selective cation channels of the nAChR, leading to an influx of positive ions and depolarization of the muscle cell membrane. The sustained depolarization results in spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1] The differential sensitivity of nematode nAChRs compared to their mammalian counterparts contributes to the selective toxicity of this compound.[4]

Caption: this compound's agonistic action on nematode nAChRs.

Experimental Protocols

Detailed experimental protocols for drug development are often proprietary. However, based on established guidelines for anthelmintic efficacy and safety studies, as well as analytical method validation, representative workflows can be outlined.

Anthelmintic Efficacy and Safety Study in Dogs (Representative Workflow)

This workflow is based on the general principles outlined in the VICH GL19 guidelines for evaluating the efficacy of anthelmintics in canines.[3][6]

Caption: General workflow for an anthelmintic efficacy study.

Methodology:

-

Animal Selection and Acclimation: Clinically healthy dogs, either naturally infected with T. vulpis and A. caninum or experimentally infected with a known number of infective larvae, are selected.[3] Animals are acclimated to the study conditions for a specified period.

-

Randomization: Dogs are randomly allocated to a treatment group (receiving this compound) and a control group (receiving a placebo).[6]

-

Treatment Administration: The injectable this compound formulation is administered to the treatment group according to the recommended dosage. The control group receives a vehicle-only injection.

-

Clinical Observation: All animals are observed daily for any adverse reactions to the treatment and for general health status.

-

Fecal Egg Count Reduction Test: Fecal samples are collected from each dog before and at specified intervals after treatment to determine the reduction in parasite egg counts.[7]

-

Necropsy and Worm Burden Count: At the end of the study period, all dogs are humanely euthanized, and the gastrointestinal tracts are examined to recover and count the number of adult worms present.[7]

-

Data Analysis: The efficacy of the treatment is calculated by comparing the mean worm counts in the treated group to the control group. Statistical analysis is performed to determine the significance of the reduction.[3]

Analytical Method for Quantification in Canine Plasma (Representative Workflow)

The following outlines a general workflow for a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in canine plasma, based on common practices for bioanalytical method validation.[8][9]

Caption: Workflow for bioanalytical method development and validation.

Methodology:

-

Sample Preparation: Canine plasma samples containing this compound are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from plasma proteins and other interfering substances.[9]

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate this compound from other components in the extract.[8]

-

Detection: The concentration of this compound is measured using a detector, which could be a UV detector set at an appropriate wavelength or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[8][9]

-

Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area or height to a standard curve prepared with known concentrations of the drug.[9]

-

Method Validation: The analytical method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.[10]

Conclusion

This compound remains a relevant anthelmintic in veterinary practice for the control of common nematode infections in dogs. Its mechanism of action as a nicotinic acetylcholine receptor agonist is well-established. This guide has provided a detailed summary of its chemical and pharmacological properties, along with representative experimental workflows that are fundamental to its development and evaluation. Further research to fully characterize its physicochemical properties and to develop and publish detailed, validated analytical and clinical study protocols would be beneficial for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. vichsec.org [vichsec.org]

- 4. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. fda.gov [fda.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Quantification of tapentadol in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Butamisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamisole, an anthelmintic agent of the imidazothiazole class, has demonstrated significant efficacy in veterinary medicine, particularly against whipworm (Trichuris vulpis) and hookworm (Ancylostoma caninum) infections in canines.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the historical context of its development by American Cyanamid Company, outlines a likely synthetic pathway based on established imidazothiazole chemistry, and presents available quantitative data on its biological efficacy. Furthermore, this guide elucidates its function as a nicotinic acetylcholine receptor agonist and depicts the relevant physiological pathways. Detailed experimental protocols, where available, and proposed methodologies are provided to support further research and development in this area.

Discovery and Development

This compound was discovered and developed by the American Cyanamid Company, with a patent for its injectable formulation filed in 1978.[2] The primary focus of its development was to address the need for an effective treatment for common and pathogenic nematode infections in dogs. A seminal paper published in 1979 by Alford et al. detailed the efficacy and safety of injectable this compound in dogs, establishing its place in veterinary medicine.[3] The l-isomer of this compound is noted to be the more biologically active enantiomer.

Chemical Synthesis

Proposed Synthetic Pathway for this compound:

The synthesis of this compound, 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazol-6-yl)phenyl]propanamide, likely follows a convergent synthesis strategy.

DOT Script for Proposed this compound Synthesis:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Postulated)

The following are postulated experimental protocols for the key steps in the synthesis of this compound, based on analogous chemical reactions for imidazothiazoles.

Step 1: Synthesis of 3-(2-chloroethylamino)isobutyranilide (Intermediate A)

-

Reaction Setup: To a stirred solution of 3-amino-isobutyranilide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), 2-chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 6-(3-isobutyramidophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (this compound Precursor)

-

Reaction Setup: A mixture of Intermediate A and thiourea in a high-boiling point solvent (e.g., ethanol or n-butanol) is heated to reflux.

-

Reaction Monitoring: The reaction is monitored by TLC for the formation of the cyclized product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed with water. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Step 3: Reduction to this compound

-

Reaction Setup: The this compound precursor is dissolved in a suitable solvent (e.g., methanol or ethanol), and a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature.

-

Reaction Monitoring: The reduction is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data

The efficacy of this compound has been primarily evaluated against Trichuris vulpis and Ancylostoma caninum in dogs. The following table summarizes the available quantitative data from the 1979 study by Alford et al.

| Parameter | Value | Conditions | Reference |

| Efficacy against T. vulpis | |||

| - Critical Anthelmintic Assay | 98.2% | Single subcutaneous dose of 2.5 mg/kg | Alford et al., 1979[3] |

| - Controlled Critical Assay | 99.1% | Single subcutaneous dose of 2.5 mg/kg | Alford et al., 1979[3] |

| Efficacy against A. caninum | |||

| - Critical Anthelmintic Assay | 99.9% | Single subcutaneous dose of 2.5 mg/kg | Alford et al., 1979[3] |

| - Controlled Critical Assay | 100% | Single subcutaneous dose of 2.5 mg/kg | Alford et al., 1979[3] |

| Safety Data | |||

| - Maximum Tolerated Dose (subcutaneous) | > 40 mg/kg | Single dose in dogs | Alford et al., 1979[3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by acting as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of nematodes.[1] This leads to the persistent stimulation of these receptors, causing spastic muscle paralysis in the parasite. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

Nematode nAChRs are composed of various subunits, and different subtypes exhibit varying sensitivities to cholinergic anthelmintics. While the precise subunit composition of the nAChR subtype that this compound preferentially targets has not been definitively elucidated, it is known to belong to the levamisole-sensitive (L-type) subclass of nAChRs.

DOT Script for this compound's Mechanism of Action:

Caption: Signaling pathway of this compound's anthelmintic action.

Conclusion

This compound remains a relevant and effective anthelmintic in veterinary practice. Its discovery by American Cyanamid provided a valuable tool for the control of common nematode infections in dogs. While the specific details of its original synthesis require further historical investigation, a robust synthetic pathway can be proposed based on established chemical principles for related imidazothiazoles. The mechanism of action, centered on the agonism of nematode-specific nicotinic acetylcholine receptors, provides a clear rationale for its paralytic effect on parasites. Further research could focus on elucidating the precise nAChR subtype interactions and exploring potential new derivatives with enhanced efficacy or a broader spectrum of activity.

References

Butamisole Hydrochloride: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butamisole Hydrochloride

This compound hydrochloride is an anthelmintic agent belonging to the imidazothiazole class of compounds. It is primarily used in veterinary medicine to treat infections caused by hookworms and whipworms. The hydrochloride salt of this compound enhances its solubility and suitability for pharmaceutical formulations. Understanding the solubility and stability profile of this compound hydrochloride is paramount for the development of safe, effective, and stable dosage forms.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₅H₂₀ClN₃OS |

| Molecular Weight | 325.86 g/mol |

| Appearance | Solid powder |

| Storage (Short-term) | 0 - 4 °C (days to weeks)[1] |

| Storage (Long-term) | -20 °C (months to years)[1] |

Solubility Profile

Specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented in public literature. However, as a hydrochloride salt, it is expected to exhibit aqueous solubility. A general protocol for determining the equilibrium solubility of a drug substance like this compound hydrochloride is provided below.

General Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound hydrochloride powder to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow equilibrium to be reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method.

-

Calculate the solubility in mg/mL or g/L.

Stability Profile

This compound hydrochloride is reported to be stable for several weeks under normal shipping conditions. For laboratory storage, it is recommended to keep it in a dry, dark environment at 0 - 4 °C for short-term use and at -20 °C for long-term storage[1].

General Experimental Protocol for Stability-Indicating Studies

For a comprehensive understanding of the stability of this compound hydrochloride, forced degradation studies and long-term stability studies under various conditions are necessary. The following is a general protocol based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions and establish its degradation profile.

Materials:

-

This compound hydrochloride powder

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and heat at a specified temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For each condition, samples should be analyzed at various time points to determine the extent of degradation and to identify any degradation products.

Long-Term Stability Studies:

-

Store samples of this compound hydrochloride under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

-

Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Monitor for changes in physical appearance, assay, and degradation products.

Visualizations

Conceptual Workflow for Solubility and Stability Assessment

Caption: Conceptual workflow for determining the solubility and stability of a drug substance.

General Mechanism of Action for Imidazothiazole Anthelmintics

Caption: General mechanism of action of imidazothiazole anthelmintics like this compound.

Conclusion

While specific quantitative data for this compound hydrochloride's solubility and stability are not widely published, this guide provides a framework for researchers and drug development professionals to approach the characterization of these critical attributes. The provided general experimental protocols for solubility and stability testing are based on standard industry practices and regulatory expectations. A thorough investigation following these or similar methodologies is essential for the successful formulation development of this compound hydrochloride. The mechanism of action, typical for imidazothiazoles, involves the induction of spastic paralysis in susceptible parasites, leading to their expulsion from the host. Further research to generate and publish specific data on this compound hydrochloride would be of significant value to the scientific and pharmaceutical communities.

References

In Vitro Susceptibility of Trichuris vulpis to Butamisole: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the in vitro susceptibility of Trichuris vulpis to Butamisole. Consequently, this document provides a comprehensive guide based on the known mechanism of action of this compound and established in vitro methodologies for related Trichuris species. The experimental protocols outlined herein are proposed models intended to guide future research in this area.

Introduction

Trichuris vulpis, commonly known as the whipworm, is a prevalent intestinal nematode infecting canids, leading to trichuriasis.[1][2][3] this compound is an anthelmintic of the imidazothiazole class used in veterinary medicine for the treatment of infections with whipworms and hookworms in dogs.[4] Its mechanism of action involves acting as a nicotinic acetylcholine receptor (nAChR) agonist, which induces spastic muscle paralysis in the parasite, ultimately leading to its expulsion.[4][5][6] Understanding the in vitro susceptibility of T. vulpis to this compound is crucial for optimizing dosing regimens, investigating potential resistance mechanisms, and discovering new anthelmintic agents. This guide provides a framework for conducting such studies.

Proposed Mechanism of Action of this compound

This compound, like other nicotinic agonists such as levamisole and pyrantel, selectively targets the neuromuscular system of nematodes.[5][6][7] The proposed signaling pathway at the neuromuscular junction is as follows:

-

Binding to nAChRs: this compound binds to and activates nicotinic acetylcholine receptors located on the muscle cells of the nematode.[4][5] These receptors are ligand-gated ion channels.

-

Ion Channel Opening and Depolarization: The binding of this compound causes the nAChR channels to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell. This influx results in depolarization of the cell membrane.

-

Sustained Muscle Contraction: The persistent depolarization leads to a state of sustained muscle contraction, causing spastic paralysis of the worm.[4][6]

-

Paralysis and Expulsion: The paralyzed state prevents the worm from maintaining its position within the host's intestine, leading to its eventual expulsion.

Mechanism of this compound at the nematode neuromuscular junction.

Data Presentation: A Template for Future Studies

Due to the absence of specific experimental data, the following table is presented as a template for researchers to record and structure their findings from future in vitro susceptibility studies of Trichuris vulpis to this compound.

| This compound Concentration (µg/mL) | Number of Larvae/Adults Tested | Number of Motile Parasites (at 24h) | Number of Non-Motile Parasites (at 24h) | Percentage Mortality (%) | IC50 / LC50 (µg/mL) |

| Control (0) | |||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

Experimental Protocols: A Proposed Methodology

The following is a detailed, hypothetical protocol for assessing the in vitro susceptibility of T. vulpis to this compound, adapted from methodologies used for Trichuris muris and Trichuris ovis.[8][9]

Parasite Material Collection and Preparation

-

Source: Adult T. vulpis worms can be collected from the cecum and colon of naturally infected dogs, post-mortem. Fecal samples containing T. vulpis eggs can also be collected from infected dogs.

-

Egg Isolation: T. vulpis eggs are isolated from fecal matter using a series of sieving and flotation techniques with a high-density solution (e.g., saturated sucrose or zinc sulfate solution).

-

Egg Embryonation: Isolated eggs are washed and incubated in a shallow layer of 0.1 M sulfuric acid or distilled water at 25-28°C for 3-4 weeks to allow for embryonation. The development of the infective L1 larva within the egg should be monitored microscopically.

In Vitro Larval Hatching

-

Stimulation: Embryonated eggs are incubated in a hatching medium that mimics the host's intestinal environment. A common method involves incubation with E. coli in a nutrient-rich broth at 37°C.

-

Harvesting: Hatched first-stage larvae (L1) are separated from the eggshells and bacteria by centrifugation and washing with sterile culture medium.

In Vitro Culture of T. vulpis

-

Culture Medium: A suitable culture medium for maintaining larval viability is essential. RPMI-1640 supplemented with fetal bovine serum (10%), and an antibiotic-antimycotic solution is a common starting point.

-

Incubation Conditions: Larvae are cultured in 96-well plates at 37°C in a humidified atmosphere with 5% CO₂.

Drug Preparation and Exposure

-

Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: Serial dilutions of the this compound stock solution are made in the culture medium to achieve the desired final concentrations for the assay. The final concentration of the solvent should be kept constant across all wells and should not affect parasite viability.

-

Exposure: A fixed number of T. vulpis larvae or adults are added to each well of a 96-well plate containing the different concentrations of this compound. Control wells should contain the culture medium with the same concentration of the solvent used for the drug dilutions.

Assessment of Viability

-

Motility Assay: The viability of the parasites is assessed at specific time points (e.g., 24, 48, and 72 hours) by observing their motility under an inverted microscope. Parasites are considered non-motile if they do not show any movement for a defined period (e.g., 10-30 seconds).

-

Data Analysis: The percentage of mortality is calculated for each drug concentration relative to the control group. The 50% inhibitory concentration (IC50) or 50% lethal concentration (LC50) can be determined by non-linear regression analysis of the dose-response curve.

Proposed workflow for in vitro susceptibility testing.

Key Considerations for In Vitro Studies

The success of in vitro studies on T. vulpis depends on several critical factors. The following diagram illustrates the logical relationships between these components.

Factors influencing in vitro susceptibility outcomes.

Conclusion

While direct in vitro data on the susceptibility of Trichuris vulpis to this compound is currently unavailable, this guide provides a robust framework for researchers to design and conduct such studies. By understanding the mechanism of action of this compound and adapting established protocols from related nematode species, it is possible to generate valuable data that will enhance our understanding of this anthelmintic's efficacy and contribute to the development of improved control strategies for canine trichuriasis. The provided diagrams and templates are intended to serve as practical tools for the scientific community to standardize methodologies and data reporting in this area of research.

References

- 1. medicine.dp.ua [medicine.dp.ua]

- 2. Trichuris vulpis - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study on in vitro culture of Trichuris ovis in different physiological solutions at constant temperature, 37°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: The Biological Response of Ancylostoma caninum to Butamisole Exposure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Butamisole, a potent anthelmintic, has demonstrated significant efficacy against the canine hookworm, Ancylostoma caninum. This technical guide provides a comprehensive overview of the known biological response of A. caninum to this compound exposure. While specific molecular and quantitative data for this compound is limited in publicly accessible literature, this paper synthesizes available information and extrapolates from the well-understood mechanism of action of its drug class—cholinergic agonists. This guide covers the mechanism of action, efficacy data, detailed experimental protocols for anthelmintic evaluation, and visual representations of key biological and experimental pathways to serve as a foundational resource for research and drug development.

Introduction and Mechanism of Action

This compound hydrochloride is an anthelmintic compound historically used for the treatment of Trichuris vulpis (whipworm) and Ancylostoma caninum (hookworm) infections in dogs.[1][2] Like other imidazothiazoles and tetrahydropyrimidines such as levamisole and pyrantel, this compound functions as a cholinergic agonist.[2] Its primary mode of action is to target the neuromuscular system of the nematode.

The drug mimics the action of acetylcholine (ACh), the primary excitatory neurotransmitter in nematodes, by binding to and activating nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.[2][3][4] This agonistic activity leads to:

-

Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not readily broken down, causing a sustained depolarization of the muscle membrane.[2][5]

-

Spastic Paralysis: The continuous stimulation of the nAChRs results in an irreversible contraction and spastic paralysis of the worm.[3][4][5]

-

Expulsion: The paralyzed parasite is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[4]

This mechanism is selective for the parasite's nAChRs, which exhibit pharmacological differences from the host's receptors, providing a margin of safety for the canine host.[5][6]

Quantitative Data Presentation: Efficacy of this compound

| Anthelmintic | Target Parasite | Reported Efficacy | Reference |

| This compound | Ancylostoma spp. | 92% | [1] |

| This compound | Trichuris vulpis | 99% | [1] |

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for cholinergic agonists like this compound at the neuromuscular junction of Ancylostoma caninum.

Caption: Hypothesized signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Protocols

Detailed protocols specific to this compound testing are not widely published. The following represents standardized methodologies for evaluating anthelmintic efficacy against A. caninum, which are directly applicable.

Protocol 4.1: In Vivo Anthelmintic Efficacy (Controlled Test)

This protocol is adapted from VICH GL7 guidelines for determining the efficacy of anthelmintics.[7]

-

Animal Selection & Acclimation:

-

Select at least 12 healthy, purpose-bred beagles of similar age and weight, free of parasites.

-

Acclimate animals to individual housing for a minimum of 7 days. Provide standard diet and water ad libitum.[7]

-

-

Infection:

-

Culture infective third-stage larvae (L3) of a well-characterized A. caninum strain from fecal samples.[8]

-

Inoculate each dog orally or subcutaneously with a standardized dose of L3 larvae (e.g., 100-300 L3) to establish a patent infection.[7]

-

Confirm infection via fecal egg counts approximately 14-21 days post-inoculation.

-

-

Randomization and Treatment:

-

Randomly assign dogs to two groups (n≥6 per group): Control (vehicle only) and Treatment (this compound).

-

Administer this compound to the treatment group at the specified dose and route (e.g., subcutaneous injection). The control group receives a placebo.

-

-

Necropsy and Worm Burden Count:

-

Approximately 7-10 days post-treatment, euthanize all dogs humanely.

-

Necropsy the animals and collect the entire small intestine.

-

Open the intestine longitudinally and wash the contents through a series of sieves (e.g., 100-mesh).

-

Carefully collect, identify, and count all adult A. caninum worms from the intestine and sieve contents for each dog.[9]

-

-

Efficacy Calculation:

-

Calculate the geometric mean worm count for the Control Group (C) and the Treatment Group (T).

-

Calculate the percent efficacy using the formula: % Efficacy = [(C - T) / C] * 100

-

Caption: Experimental workflow for an in vivo controlled anthelmintic efficacy test.

Protocol 4.2: In Vitro Larval Motility Assay (LMA)

This protocol assesses the direct effect of the compound on the motility of A. caninum larvae.

-

Larval Preparation:

-

Assay Plate Preparation:

-

Use a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then further dilute in buffer. Final solvent concentration should be non-lethal to larvae (e.g., <1%).

-

Add the diluted compounds to the wells. Include positive control wells (e.g., levamisole) and negative control wells (buffer with solvent only).

-

-

Incubation and Motility Assessment:

-

Add approximately 30-50 µL of the larval suspension to each well (approx. 45-75 larvae per well).[10]

-

Incubate the plate at 25°C for 24-48 hours.[10]

-

Assess larval motility under an inverted microscope. Larvae are considered immotile if they show no signs of movement over a 10-second observation period. Automated tracking systems can also be used for high-throughput screening.[11]

-

-

Data Analysis:

-

For each concentration, calculate the percentage of immotile larvae.

-

Plot the percentage of immotile larvae against the drug concentration.

-

Use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the IC50 value (the concentration of the drug that inhibits motility in 50% of the larvae).

-

Caption: Experimental workflow for an in vitro larval motility assay.

Conclusion and Future Directions

This compound is an effective anthelmintic against Ancylostoma caninum, acting as a cholinergic agonist to induce spastic paralysis. While its clinical efficacy is established, there is a notable gap in the literature regarding its specific molecular interactions, pharmacokinetics, and in vitro potency. Future research should focus on:

-

Quantitative In Vitro Studies: Determining the IC50 and EC50 values of this compound against various life stages of A. caninum to understand its intrinsic potency.

-

Receptor Subtype Specificity: Investigating the binding affinity and activation kinetics of this compound on specific nAChR subtypes in A. caninum.

-

Resistance Mechanisms: As with other cholinergic agonists, understanding potential resistance mechanisms, such as alterations in nAChR subunits, is crucial for the long-term viability of this drug class.[10]

This guide provides a framework based on current knowledge and established methodologies, offering a solid foundation for professionals engaged in the research and development of novel anthelmintic therapies.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vichsec.org [vichsec.org]

- 8. Challenges in establishing small animal models for Ancylostoma caninum: Host specificity and resistance to infection in rodent hosts | microPublication [micropublication.org]

- 9. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Pharmacodynamics of Imidazothiazole Anthelmintics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazothiazole anthelmintics, a cornerstone in the control of nematode infections in both veterinary and human medicine, exert their therapeutic effect through a well-defined pharmacodynamic mechanism. This technical guide provides a comprehensive overview of the core principles governing the action of these compounds, with a primary focus on levamisole, the most prominent member of this class. It delves into their molecular target, the subsequent physiological effects on the parasite, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction

The imidazothiazole class of anthelmintics, which includes levamisole and its racemic parent compound tetramisole, as well as butamisole, are synthetic compounds developed for their broad-spectrum efficacy against a variety of nematode parasites.[1][2] Their primary mode of action is the induction of spastic paralysis in susceptible worms, leading to their expulsion from the host.[3][4] This guide will explore the intricate pharmacodynamic properties of these drugs, providing researchers and drug development professionals with a detailed understanding of their function.

Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

The principal pharmacodynamic effect of imidazothiazole anthelmintics is their action as potent and selective agonists of nematode nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction of nematodes.[7][8]

The L-subtype nAChR: The Primary Target

Pharmacological and genetic studies have identified multiple subtypes of nAChRs in nematodes. Imidazothiazoles, particularly levamisole, show a preferential affinity for the L-subtype nAChR, which is highly expressed on the somatic muscle cells of these parasites.[9][10] This selectivity is a key factor in their therapeutic window, as they have a much lower affinity for mammalian nAChRs.[11]

The L-subtype nAChR is a heteropentameric channel, and its exact subunit composition can vary between nematode species. In the model organism Caenorhabditis elegans, the levamisole-sensitive nAChR is composed of five different subunits.[12] However, in parasitic nematodes like Ascaris suum and Haemonchus contortus, functional L-subtype-like receptors can be reconstituted with fewer, distinct subunits.[9][12]

Signaling Pathway of Imidazothiazole Action

The binding of an imidazothiazole agonist to the L-subtype nAChR initiates a cascade of events leading to spastic paralysis of the nematode.[7][13]

-

Receptor Binding and Channel Gating: The drug binds to the receptor, causing a conformational change that opens the ion channel.[3][4]

-

Cation Influx and Depolarization: The open channel allows for the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell.[3] This influx leads to a rapid and sustained depolarization of the muscle cell membrane.

-

Muscle Hypercontraction: The persistent depolarization results in uncontrolled and sustained muscle contraction, leading to a state of spastic paralysis.[6]

-

Expulsion from Host: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5]

Figure 1. Signaling pathway of imidazothiazole-induced spastic paralysis in nematodes.

Quantitative Pharmacodynamic Data

The potency of imidazothiazole anthelmintics can be quantified through various in vitro and in vivo assays. The half-maximal effective concentration (EC50) is a common metric used to describe the concentration of a drug that induces a response halfway between the baseline and maximum.

| Compound | Nematode Species | Assay Type | EC50 (µM) | Reference(s) |

| Levamisole | Ascaris suum | Muscle Contraction | 0.84 | [7] |

| Levamisole | Caenorhabditis elegans | Paralysis Assay | ~10.1 | [14] |

| Levamisole | Caenorhabditis elegans (mutant) | Paralysis Assay | >1000 | [14] |

| Pyrantel | Haemonchus contortus | Muscle Contraction | 1-10 | [15] |

| Morantel | Periplaneta americana (insect neuron) | Electrophysiology | > Levamisole & Pyrantel | [16] |

Table 1. Quantitative data on the potency of imidazothiazole and related anthelmintics.

Experimental Protocols

A variety of experimental protocols are employed to study the pharmacodynamics of imidazothiazole anthelmintics. These range from in vitro muscle preparations to in vivo paralysis assays.

In Vitro Muscle Contraction Assay (Ascaris suum)

This protocol is adapted from methodologies used to measure the contractile response of nematode muscle to anthelmintics.[7][17]

Objective: To determine the EC50 of an imidazothiazole anthelmintic by measuring the isometric contraction of Ascaris suum muscle strips.

Materials:

-

Adult Ascaris suum worms

-

Locke's solution

-

Isometric force transducer and recording apparatus

-

Tissue bath

-

Imidazothiazole compound of interest

Methodology:

-

Obtain adult A. suum from a suitable source and maintain them in Locke's solution.

-

Dissect a 2 cm body flap from the anterior portion of the worm.

-

Mount the muscle strip vertically in a tissue bath containing Locke's solution, with one end attached to a fixed point and the other to an isometric force transducer.

-

Allow the preparation to equilibrate.

-

Add the imidazothiazole compound to the bath in a cumulative manner, increasing the concentration at set intervals.

-

Record the resulting muscle contraction at each concentration.

-

Plot the concentration-response curve and calculate the EC50 value.

Figure 2. Experimental workflow for the Ascaris suum muscle contraction assay.

In Vivo Paralysis Assay (Caenorhabditis elegans)

This protocol is a standard method for assessing the sensitivity of C. elegans to levamisole and for identifying resistance.[3][18][19]

Objective: To quantify the time course of paralysis induced by levamisole in a population of C. elegans.

Materials:

-

Synchronized population of adult C. elegans

-

24-well plates with Nematode Growth Medium (NGM)

-

E. coli OP50 (food source)

-

M9 buffer

-

Levamisole hydrochloride solution (e.g., 0.4 mM in M9 buffer)

-

Microscope

Methodology:

-

Culture a synchronized population of C. elegans to the young adult stage on NGM plates seeded with E. coli OP50.

-

Transfer the worms to the wells of a 24-well plate.

-

Add the levamisole solution to each well.

-

At regular time intervals (e.g., every 10 minutes for 1 hour), count the number of paralyzed (non-moving) and moving worms under a microscope.

-

Calculate the percentage of paralyzed worms at each time point.

-

Plot the percentage of paralysis over time to determine the sensitivity of the worm population to levamisole.

Resistance to Imidazothiazole Anthelmintics

The emergence of resistance to imidazothiazole anthelmintics is a significant challenge in parasite control.[2][20] Resistance is primarily associated with genetic mutations in the subunits of the L-subtype nAChR, which can lead to:

-

Reduced binding affinity of the drug to the receptor.

-

Altered channel gating properties.

-

Decreased expression of the receptor on the muscle cell surface.

The Fecal Egg Count Reduction Test (FECRT) is a common in vivo method to detect anthelmintic resistance in livestock, where a reduction of less than 95% in fecal egg count after treatment suggests the presence of resistant nematodes.[2][21]

Conclusion

The pharmacodynamics of imidazothiazole anthelmintics are well-characterized, with their primary mechanism of action being the agonism of nematode-specific L-subtype nicotinic acetylcholine receptors. This interaction leads to spastic paralysis and subsequent expulsion of the parasite. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these compounds, understand mechanisms of resistance, and develop novel anthelmintic strategies. The continued study of the intricate relationship between imidazothiazoles and their molecular target is essential for the sustainable control of nematode infections.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. An evaluation of techniques used for the detection of anthelmintic resistance in nematode parasites of domestic livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Levamisole and ryanodine receptors (I): A contraction study in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of N-, L-, and B-subtypes of nematode nAChR resolved at the single-channel level in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Actions of potent cholinergic anthelmintics (morantel, pyrantel and levamisole) on an identified insect neurone reveal pharmacological differences between nematode and insect acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity Test: Levamisole Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]

- 20. Anthelmintic resistance detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijmpes.com [ijmpes.com]

Unraveling the Target: A Technical Guide to Butamisole's Mechanism in Helminths

For Immediate Release

[City, State] – [Date] – Butamisole, a potent anthelmintic of the imidazothiazole class, has long been a valuable tool in veterinary medicine for the treatment of parasitic worm infections, particularly against whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum). Its efficacy is attributed to its action as a nicotinic acetylcholine receptor (nAChR) agonist, inducing spastic paralysis in susceptible helminths. However, the precise molecular targets and the intricate signaling pathways it modulates within these parasites have remained a subject of ongoing scientific inquiry. This technical guide provides an in-depth exploration of the current understanding of this compound's target identification in helminths, complete with detailed experimental protocols and visual representations of the underlying biological processes.

Presumed Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is the stimulation of nAChRs on the muscle cells of nematodes. This interaction leads to a continuous influx of cations, causing sustained muscle contraction and ultimately resulting in a depolarizing neuromuscular blockade. This spastic paralysis prevents the parasite from maintaining its position within the host and carrying out essential life functions, leading to its expulsion.

While the specific subunits of the nAChR that this compound interacts with have not been definitively identified, research on the closely related compound, levamisole, suggests that the target is likely a subtype of the levamisole-sensitive nAChR (L-subtype). In the model organism Caenorhabditis elegans and some parasitic nematodes, these receptors are heteropentameric structures composed of various subunits, including UNC-29, UNC-38, UNC-63, and ACR-8. It is highly probable that this compound targets a homologous receptor complex in susceptible helminth species.

Quantitative Data on this compound-Target Interaction

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the direct interaction of this compound with its putative nAChR target. To facilitate future research and provide a framework for comparison, the following table outlines the key quantitative parameters that are essential for characterizing this interaction. At present, specific values for this compound are not available.

| Parameter | Description | Target | Helminth Species | This compound Value | Levamisole (for comparison) |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the binding between this compound and the nAChR. A lower Kd signifies a stronger interaction. | Nicotinic Acetylcholine Receptor (nAChR) | e.g., Ascaris suum, Haemonchus contortus | Data Not Available | Data Not Available |

| Half-maximal effective concentration (EC50) | The concentration of this compound that induces a response halfway between the baseline and maximum effect in functional assays (e.g., muscle contraction). | nAChR-mediated muscle contraction | e.g., Ascaris suum | Data Not Available | ~0.1 - 1 µM (species dependent) |

| Half-maximal inhibitory concentration (IC50) | The concentration of this compound that inhibits a specific binding or response by 50%. While an agonist, inhibitory effects can be observed at high concentrations or in competitive binding assays. | nAChR | e.g., Ascaris suum | Data Not Available | Data Not Available |

Signaling Pathway of this compound Action

The proposed signaling cascade initiated by this compound binding to the helminth nAChR is depicted in the following diagram. This pathway highlights the key molecular events leading to parasite paralysis.

Caption: Proposed signaling pathway of this compound in helminth muscle cells.

Experimental Protocols for this compound Target Identification

To definitively identify and characterize the molecular target of this compound in helminths, a multi-pronged approach employing a combination of biochemical, proteomic, and genetic techniques is recommended. The following are detailed protocols for key experiments.

Affinity Chromatography for Target Isolation

This method aims to isolate this compound-binding proteins from a helminth lysate.

Methodology:

-

Synthesis of this compound-Affinity Resin:

-

Chemically modify this compound to introduce a linker arm without compromising its binding activity.

-

Covalently couple the modified this compound to a solid support matrix (e.g., sepharose beads).

-

-

Preparation of Helminth Lysate:

-

Homogenize adult helminths (e.g., Ascaris suum) in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing soluble proteins.

-

-

Affinity Chromatography:

-

Pack the this compound-affinity resin into a chromatography column.

-

Equilibrate the column with the lysis buffer.

-

Load the helminth lysate onto the column and allow it to bind.

-

Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high concentration of free this compound or a change in pH or ionic strength.

-

-

Protein Identification:

-

Analyze the eluted protein fractions by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Caption: Workflow for this compound target isolation using affinity chromatography.

Chemical Proteomics with Photoaffinity Labeling

This technique allows for the in-situ identification of this compound's binding partners within a more native cellular context.

Methodology:

-

Synthesis of a this compound Photoaffinity Probe:

-

Synthesize a this compound analog containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or a biotin moiety).

-

-

In-situ Labeling:

-

Incubate live helminths or a fresh lysate with the this compound photoaffinity probe.

-

Expose the sample to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.

-

-

Enrichment of Labeled Proteins:

-

If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.

-

Lyse the helminths (if not already done) and use streptavidin-coated beads to enrich for the biotin-tagged, cross-linked proteins.

-

-

Protein Identification:

-

Elute the enriched proteins from the beads.

-

Identify the proteins using mass spectrometry.

-

Genetic Approach: Forward Genetics in C. elegans

This method involves identifying mutations that confer resistance to this compound, which can pinpoint the drug's target.

Methodology:

-

Mutagenesis:

-

Expose a large population of wild-type C. elegans to a chemical mutagen (e.g., ethyl methanesulfonate - EMS).

-

-

Selection of Resistant Mutants:

-

Grow the mutagenized worms on plates containing a lethal concentration of this compound.

-

Isolate and propagate the rare individuals that survive and reproduce.

-

-

Gene Mapping and Identification:

-

Use genetic mapping techniques (e.g., single-nucleotide polymorphism mapping) to identify the chromosomal location of the resistance-conferring mutation.

-

Sequence the candidate genes in this region to identify the specific mutation.

-

-

Target Validation:

-

Confirm that the identified gene product (e.g., an nAChR subunit) is indeed the target by expressing the mutated and wild-type versions in a heterologous system (e.g., Xenopus oocytes) and testing their sensitivity to this compound.

-

Caption: Logical flow of a forward genetic screen to identify this compound's target.

Conclusion and Future Directions

While the general mechanism of this compound as a nicotinic acetylcholine receptor agonist is well-accepted, the specific molecular details of its interaction with helminth nAChRs remain to be elucidated. The experimental approaches outlined in this guide provide a robust framework for future research aimed at definitively identifying and characterizing the molecular target of this important anthelmintic. Such knowledge will not only enhance our understanding of this compound's mode of action but also pave the way for the rational design of new and more effective anthelmintic drugs to combat parasitic diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Butamisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an imidazothiazole anthelmintic agent used in veterinary medicine to treat infections with various parasitic worms, including whipworms and hookworms.[1] Its primary mechanism of action is as a nicotinic acetylcholine receptor agonist on nematode muscle cells.[2][3][4] This agonistic activity leads to sustained muscle contraction and subsequent spastic paralysis of the parasite, ultimately resulting in its expulsion from the host.[2][3][4]

These application notes provide detailed protocols for assessing the in vitro anthelmintic activity of this compound against various life stages of helminths. The described assays are fundamental in determining the efficacy of anthelmintic compounds, investigating potential resistance mechanisms, and screening new drug candidates.

Mechanism of Action: Signaling Pathway

This compound, as a nicotinic agonist, directly targets the neuromuscular system of nematodes. The binding of this compound to nicotinic acetylcholine receptors on the muscle cell membrane causes an influx of positive ions, leading to depolarization and spastic paralysis.

References

HPLC method for Butamisole quantification in plasma

An High-Performance Liquid Chromatography (HPLC) method for the quantification of Butamisole in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals for the reliable determination of this compound concentrations in plasma samples, crucial for pharmacokinetic and toxicokinetic studies. The method utilizes reversed-phase HPLC with UV detection, offering a balance of sensitivity, specificity, and efficiency.

Introduction

This compound is an anthelmintic agent used in veterinary medicine. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of drug development and regulatory submission. This document outlines a robust HPLC method for the quantification of this compound in plasma, including sample preparation, chromatographic conditions, and validation parameters. The described method is based on established principles for the analysis of similar compounds, such as Levamisole, in biological matrices.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Levamisole or another suitable compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (or other suitable acid for pH adjustment)

-

Trifluoroacetic acid (TFA)

-

Plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Experimental Protocols

Standard and Sample Preparation

Preparation of Stock and Working Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (50:50 v/v) to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of the Internal Standard (IS) (1 mg/mL) in methanol.

-

Prepare a working IS solution (e.g., 1 µg/mL) by diluting the stock solution with the same diluent as the this compound standards.

Sample Preparation (Solid-Phase Extraction):

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma in a centrifuge tube, add 50 µL of the working IS solution and vortex for 30 seconds.

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the analyte and IS with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization:

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at a wavelength determined by the UV spectrum of this compound (e.g., 220-240 nm) |

| Internal Standard | A compound with similar chromatographic behavior and UV absorbance. |

Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in the table below. The provided values are hypothetical and should be determined experimentally.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Typically covers the expected concentration range in study samples. | 10 - 1000 ng/mL |

| Accuracy (% Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ). | 95 - 105% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day precision. | < 10% |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. | 2 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision. | 10 ng/mL |

| Specificity | No significant interference from endogenous plasma components at the retention time of the analyte and IS. | No interference observed |

| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term). | Stable for 3 freeze-thaw cycles and at -20°C for 30 days |

Data Presentation

Table 1: Chromatographic Parameters

| Parameter | Value |

| Retention Time (this compound) | ~ 5.2 min |

| Retention Time (IS) | ~ 4.1 min |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (ng/mL) | 10 - 1000 |

| Correlation Coefficient (r²) | 0.998 |

| Accuracy (%) | 95.8 - 104.2 |

| Precision (Intra-day, %RSD) | 3.5 - 8.1 |

| Precision (Inter-day, %RSD) | 4.2 - 9.5 |

| LLOQ (ng/mL) | 10 |

| Mean Recovery (%) | 92.5 |

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC method provides a reliable and robust framework for the quantification of this compound in plasma. The protocol, including solid-phase extraction for sample clean-up and reversed-phase chromatography for separation, is suitable for pharmacokinetic studies and routine drug monitoring. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

Application Notes and Protocols for Canine Efficacy Studies of Butamisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an anthelmintic belonging to the imidazothiazole class of compounds. In veterinary medicine, it is utilized for the treatment of infections with whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs.[1] The following application notes provide a summary of the available information on this compound and a generalized protocol for conducting efficacy studies in a canine model, based on established veterinary guidelines.

Mechanism of Action

This compound functions as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[2] It mimics the action of acetylcholine, the primary excitatory neurotransmitter in these parasites. This leads to the persistent stimulation of the nAChRs on the muscle cells of the worm, causing spastic paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

Mechanism of action of this compound.

Data Presentation

The following tables are structured to present typical quantitative data from anthelmintic efficacy and pharmacokinetic studies. The values provided are for illustrative purposes and are not specific to this compound.

Table 1: Efficacy of Anthelmintics Against Common Canine Nematodes

| Anthelmintic | Parasite | Dosage | Efficacy (% Worm Reduction) | Reference |

| This compound | Trichuris vulpis | 2.5 mg/kg (subcutaneous) | Data Not Available | - |

| This compound | Ancylostoma caninum | 2.5 mg/kg (subcutaneous) | Data Not Available | - |

| Febantel | Trichuris vulpis | 15 mg/kg (oral, 3 days) | 100% | [3] |

| Febantel | Ancylostoma caninum | 15 mg/kg (oral, 3 days) | 100% | [3] |

| Moxidectin | Ancylostoma caninum | 2.5 mg/kg (topical) | 56.4% (qPCR clearance) | [4] |

| Ivermectin | Ancylostoma caninum | 200 µg/kg (oral) | 89.7% (qPCR clearance) | [4] |

Table 2: Pharmacokinetic Parameters of Imidazothiazoles in Dogs

| Drug | Dosage | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | Reference |

| This compound | 2.5 mg/kg | Subcutaneous | N/A | N/A | N/A | N/A | - |

| Levamisole | (not specified) | Intravenous | - | - | 1.8 | - | [5] |

| Levamisole | (not specified) | Oral (fasted) | - | - | - | 64 | [5] |

| Levamisole | (not specified) | Oral (fed) | - | - | - | 49 | [5] |

Experimental Protocols

The following is a generalized protocol for a controlled efficacy study of an anthelmintic like this compound against Trichuris vulpis and Ancylostoma caninum in dogs, based on VICH GL19 guidelines.[6]

1. Objective: To determine the efficacy of this compound administered subcutaneously against induced infections of Trichuris vulpis and Ancylostoma caninum in dogs.

2. Animals:

-

Species: Healthy domestic dogs (Canis lupus familiaris).

-

Age: Approximately 6 months old.

-

Source: Purpose-bred from a reputable supplier.

-

Health Status: Clinically healthy, confirmed by a veterinarian. Fecal examinations should be negative for nematode eggs prior to experimental infection.

-

Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to the start of the study.[6]

3. Housing and Diet:

-

Dogs should be housed individually to prevent cross-contamination.

-

A standard commercial canine diet should be provided, and fresh water should be available ad libitum.

4. Experimental Design:

-

Groups:

-

Group 1: Negative Control (no treatment).

-

Group 2: this compound-treated (2.5 mg/kg body weight, subcutaneous injection).

-

-

Sample Size: A minimum of 6 dogs per group is recommended.[6]

-

Randomization: Dogs should be randomly allocated to treatment groups.

5. Infection Procedure:

-

Each dog is experimentally infected with a standardized dose of infective third-stage larvae of A. caninum and embryonated eggs of T. vulpis.

-

The infective material should be from a well-characterized strain.

6. Treatment Administration:

-

Treatment is administered on a predetermined day post-infection (e.g., Day 28 for A. caninum and Day 49 for T. vulpis to allow for the development of adult worms).

-

The dosage of this compound (2.5 mg/kg) is calculated based on the individual body weight of each dog.

-

The injection is administered subcutaneously in the dorsal neck region.

7. Data Collection:

-

Fecal Egg Counts (FEC): Fecal samples are collected from each dog at specified intervals before and after treatment to monitor egg shedding. The McMaster technique is a commonly used method.[7]

-

Worm Counts: At the end of the study (e.g., 7-10 days post-treatment), all dogs are humanely euthanized. The entire gastrointestinal tract is collected, and the contents are carefully examined to recover, identify, and count all adult worms.

8. Efficacy Calculation: The percentage efficacy is calculated using the following formula:

% Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

9. Statistical Analysis: The worm counts between the treated and control groups should be compared using appropriate statistical methods (e.g., t-test or non-parametric equivalents). A p-value of ≤0.05 is typically considered statistically significant.

Experimental workflow for a canine anthelmintic efficacy study.

References

- 1. The efficacy and safety of injectable this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 3. Effect of febantel against Ancylostoma caninum and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A comparative field efficacy trial of three treatment programs against endo- and ectoparasites in naturally infected dogs [frontiersin.org]

- 5. Levamisole pharmacokinetics and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vichsec.org [vichsec.org]

- 7. Efficacy of Anthelmintics Against Canine Hookworm Infections in the Bono East Region of Ghana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Subcutaneous Injection Formulation of Butamisole for Research

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Butamisole is an anthelmintic of the imidazothiazole class, primarily used in veterinary medicine.[1] It functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing sustained muscle contraction followed by spastic paralysis in susceptible parasites.[1] This document provides a detailed guide for the preparation and evaluation of a subcutaneous (SC) injection formulation of this compound for research purposes. The subcutaneous route offers potential for sustained drug delivery, improved bioavailability over oral routes for certain molecules, and can be a valuable tool in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3]

The formulation detailed herein is based on a previously described composition using propylene glycol as a co-solvent to enhance the solubility and stability of this compound Hydrochloride.[4]

2. This compound Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for formulation development. While experimental data is limited in the public domain, key properties for this compound Hydrochloride and predicted values for the base are summarized below.

| Property | Value | Source/Method |

| Chemical Name | 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1][5]thiazol-6-yl)phenyl]propanamide | IUPAC[1] |

| Molecular Formula | C₁₅H₁₉N₃OS (this compound) C₁₅H₂₀ClN₃OS (this compound HCl) | PubChem[6] |

| Molecular Weight | 289.40 g/mol (this compound) 325.86 g/mol (this compound HCl) | PubChem[1][6] |

| Predicted pKa | ~7.5 (tertiary amine) | Prediction[1][2][7] |

| Predicted cLogP | ~2.5 - 3.0 | Prediction[3][8] |

| Aqueous Solubility | Poorly soluble (base), Soluble as HCl salt | General Knowledge, Patent Data[4] |

Experimental Protocols

Protocol 1: Preparation of a 1.1% (w/v) this compound HCl Subcutaneous Formulation

This protocol describes the preparation of a 10 mL stock of a this compound HCl formulation suitable for subcutaneous administration in preclinical research, based on the composition described in US Patent 4,130,651.[4]

1.1. Materials and Equipment

-

This compound Hydrochloride (MW: 325.86 g/mol )

-

Propylene Glycol (PG), USP grade

-

Benzyl Alcohol, USP grade (as a preservative)

-

Water for Injection (WFI)

-

Sterile 15 mL polypropylene conical tubes

-

Calibrated pipettes and analytical balance

-

Magnetic stirrer and stir bar

-

Sterile syringe filters (0.22 µm PVDF or similar)

-

Sterile glass vials with stoppers and crimp seals

1.2. Formulation Composition for 10 mL

| Component | Concentration (% w/v) | Amount for 10 mL | Purpose |